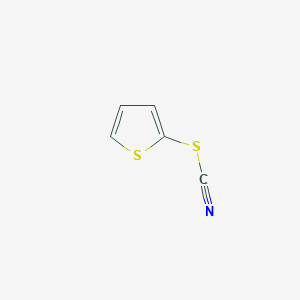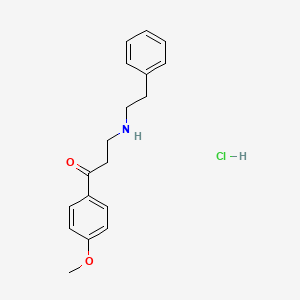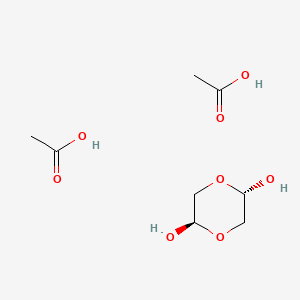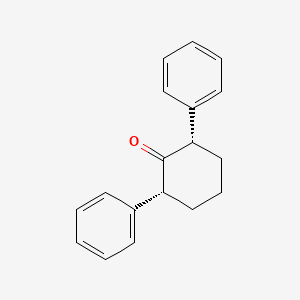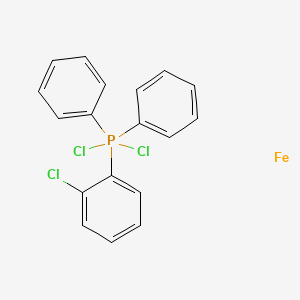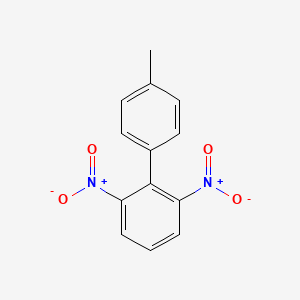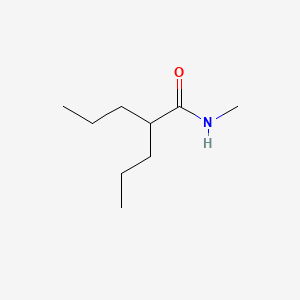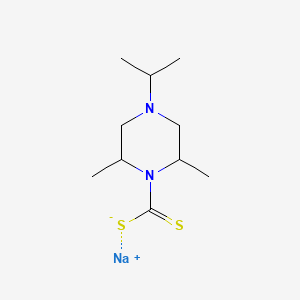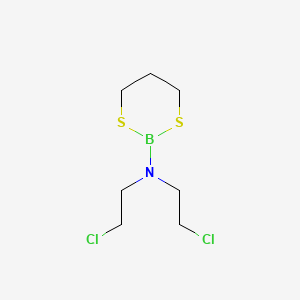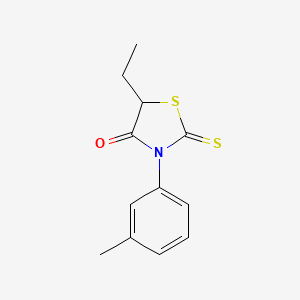![molecular formula C24H21N3O2S2 B14700951 3,3'-[(Phenylimino)diethane-2,1-diyl]bis(1,3-benzothiazol-2(3h)-one) CAS No. 22274-86-8](/img/structure/B14700951.png)
3,3'-[(Phenylimino)diethane-2,1-diyl]bis(1,3-benzothiazol-2(3h)-one)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-[(Phenylimino)diethane-2,1-diyl]bis(1,3-benzothiazol-2(3H)-one) is a complex organic compound with the molecular formula C24H21N3O2S2. This compound is characterized by its unique structure, which includes two benzothiazolone groups connected by a phenylimino diethane bridge. It is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[(Phenylimino)diethane-2,1-diyl]bis(1,3-benzothiazol-2(3H)-one) typically involves the reaction of 2-aminobenzothiazole with phenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the required purity standards.
化学反応の分析
Types of Reactions
3,3’-[(Phenylimino)diethane-2,1-diyl]bis(1,3-benzothiazol-2(3H)-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzothiazolone rings are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogens, nucleophiles; reactions are conducted in polar solvents with appropriate catalysts.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different chemical and physical properties, making them useful for specific applications.
科学的研究の応用
3,3’-[(Phenylimino)diethane-2,1-diyl]bis(1,3-benzothiazol-2(3H)-one) has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine: Explored for its potential use in drug delivery systems and as a diagnostic tool in medical imaging.
Industry: Utilized in the production of specialty chemicals, dyes, and pigments. It is also used in the development of advanced materials with specific properties.
作用機序
The mechanism of action of 3,3’-[(Phenylimino)diethane-2,1-diyl]bis(1,3-benzothiazol-2(3H)-one) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- 2-Benzothiazolinone,3,3’-[(phenylimino)diethylene]bis- (8CI)
- 3-(2-Hydroxyethyl)-1,3-benzothiazol-2-one
- 3-(2-Aminoethyl)-1,3-benzothiazol-2-one
Uniqueness
3,3’-[(Phenylimino)diethane-2,1-diyl]bis(1,3-benzothiazol-2(3H)-one) is unique due to its specific structural features, which confer distinct chemical and biological properties. Its phenylimino diethane bridge and benzothiazolone groups contribute to its versatility in various applications. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for research and industrial purposes.
特性
CAS番号 |
22274-86-8 |
|---|---|
分子式 |
C24H21N3O2S2 |
分子量 |
447.6 g/mol |
IUPAC名 |
3-[2-[N-[2-(2-oxo-1,3-benzothiazol-3-yl)ethyl]anilino]ethyl]-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C24H21N3O2S2/c28-23-26(19-10-4-6-12-21(19)30-23)16-14-25(18-8-2-1-3-9-18)15-17-27-20-11-5-7-13-22(20)31-24(27)29/h1-13H,14-17H2 |
InChIキー |
DIJIUTWYRHDDGP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N(CCN2C3=CC=CC=C3SC2=O)CCN4C5=CC=CC=C5SC4=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



